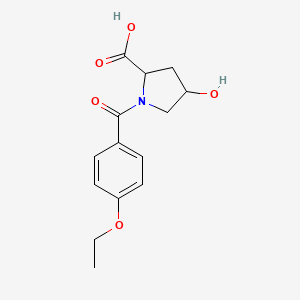![molecular formula C11H11ClF4N2 B12220455 5-Chloro-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B12220455.png)
5-Chloro-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine is a halogenated pyridine derivative. This compound is notable for its unique structure, which includes a trifluoromethyl group attached to a piperidine ring, making it a valuable building block in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions . The reaction conditions often require the use of a base and a solvent like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) in the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Chloro-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing bioactive molecules.
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of their activity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A similar halogenated pyridine derivative used in organic synthesis.
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine compound with applications in catalysis and organic synthesis.
2-Chloro-5-(trifluoromethyl)pyridine: Used as a model substrate in regioexhaustive functionalization studies.
Uniqueness
5-Chloro-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine is unique due to the presence of both a piperidine ring and a trifluoromethyl group, which enhances its chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C11H11ClF4N2 |
|---|---|
Molecular Weight |
282.66 g/mol |
IUPAC Name |
5-chloro-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine |
InChI |
InChI=1S/C11H11ClF4N2/c12-8-5-9(13)10(17-6-8)18-3-1-7(2-4-18)11(14,15)16/h5-7H,1-4H2 |
InChI Key |
JHSPAGMDZKUYAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=C(C=C(C=N2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-4,4-dimethyl-8-oxo-N-[4-(propan-2-yl)phenyl]-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B12220377.png)
![1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12220379.png)
![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12220401.png)
![4-hydroxy-2-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-6-carboxamide](/img/structure/B12220406.png)
![3-[(3,4-Dichlorobenzyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B12220407.png)
![4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine dihydrochloride](/img/structure/B12220408.png)
![N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}thiophene-2-sulfonamide](/img/structure/B12220411.png)
![1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12220417.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12220423.png)
![3-ethyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12220430.png)
![(3R,4S)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluorooxolan-3-amine](/img/structure/B12220432.png)
![4-[(Diethylamino)sulfonyl]phenyl morpholin-4-yl ketone](/img/structure/B12220445.png)


